N-Acetyl-L-cysteine-d3

Descripción general

Descripción

N-Acetyl-L-cysteine-d3 is a deuterated form of N-Acetyl-L-cysteine, where three hydrogen atoms are replaced with deuterium. This compound is known for its antioxidant properties and is widely used in scientific research and medicine. It serves as a precursor to glutathione, a critical antioxidant in the human body, and has applications in various fields, including biochemistry, pharmaceuticals, and nutrition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-cysteine-d3 typically involves the acetylation of L-cysteine-d3. One common method includes the reaction of L-cysteine-d3 with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs a green synthesis approach. This involves the acetylation of L-cystine to form N, N’-diacetyl-L-cystine, followed by electrochemical reduction to produce this compound. This method is efficient, economical, and environmentally friendly, with high product quality and low waste emissions .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-L-cysteine-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to free thiol groups.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, free thiols from reduction, and substituted derivatives from nucleophilic substitution .

Aplicaciones Científicas De Investigación

Key Applications

-

Oxidative Stress and Inflammation

- NAC-d3 has been extensively studied for its role in reducing oxidative stress and inflammation in various diseases, including hepatic disorders. Research indicates that NAC can attenuate markers of inflammation and oxidative stress, providing therapeutic possibilities for conditions like chronic liver disease .

-

Psychiatric Disorders

- The compound has garnered attention for its potential in treating psychiatric disorders such as schizophrenia, bipolar disorder, and depression. Its antioxidant and anti-inflammatory properties contribute to its efficacy as an adjuvant treatment, particularly for negative symptoms in schizophrenia and severe autism . However, clinical trials have shown mixed results, indicating the need for further research with larger sample sizes and longer durations .

-

Cancer Treatment

- NAC-d3 exhibits anticarcinogenic properties by scavenging free radicals and inhibiting pro-inflammatory cytokines. Studies have suggested its utility in mitigating side effects of chemotherapy and enhancing the efficacy of certain cancer treatments . Its role in enhancing bone healing also positions it as a potential adjunctive therapy in oncological surgery .

- Respiratory Disorders

- Oral Health Applications

Case Study 1: NAC-d3 in Psychiatric Treatment

A study involving patients with schizophrenia demonstrated that long-term administration of NAC led to significant improvements in negative symptoms when used alongside standard antipsychotic medications. This highlights NAC's potential as a supportive treatment modality .

Case Study 2: NAC-d3 for Cancer Patients

In a clinical trial assessing the effects of NAC on patients undergoing chemotherapy, participants reported reduced side effects such as nausea and fatigue. The study concluded that NAC could enhance patient quality of life during cancer treatment .

Comparative Data Table

Mecanismo De Acción

N-Acetyl-L-cysteine-d3 exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, replenishing intracellular levels of this critical antioxidant. It also directly scavenges reactive oxygen species and modulates various signaling pathways involved in oxidative stress and inflammation. The molecular targets include enzymes involved in glutathione synthesis and pathways regulating cellular redox balance .

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-cysteine: The non-deuterated form, widely used for similar applications.

Glutathione: A direct antioxidant, but with limited bioavailability compared to N-Acetyl-L-cysteine-d3.

Vitamin D3: Often used in combination with this compound for enhanced antioxidant effects

Uniqueness

This compound is unique due to its deuterium content, which provides enhanced stability and potentially different pharmacokinetic properties compared to its non-deuterated counterpart. This makes it particularly valuable in research settings where isotopic labeling is required .

Actividad Biológica

N-Acetyl-L-cysteine-d3 (NAC-d3) is a stable isotope-labeled derivative of N-acetyl-L-cysteine (NAC), a compound recognized for its antioxidant properties and therapeutic potential in various medical conditions. This article delves into the biological activity of NAC-d3, exploring its mechanisms, effects in different biological systems, and relevant studies that highlight its significance.

Overview of N-Acetyl-L-cysteine

NAC is a precursor to the amino acid L-cysteine and plays a crucial role in the synthesis of glutathione, one of the body's most potent antioxidants. The addition of deuterium (d3) isotopes in NAC-d3 enhances its stability and allows for detailed tracking in biological studies using mass spectrometry.

- Antioxidant Activity : NAC-d3 acts as a precursor for glutathione synthesis, thus enhancing the body's ability to combat oxidative stress. It promotes the reduction of reactive oxygen species (ROS) and helps maintain cellular redox balance.

- Regulation of Nitric Oxide : NAC has been shown to influence nitric oxide (NO) levels, which play a vital role in vascular function and immune response.

- Modulation of Inflammatory Responses : NAC-d3 may reduce inflammation by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.

1. Cellular Studies

NAC-d3 has been investigated for its effects on various cell types, including neuronal and epithelial cells. Studies indicate that NAC-d3 can protect against oxidative damage induced by toxins or stressors.

| Cell Type | Treatment | Outcome |

|---|---|---|

| Neuronal Cells | NAC-d3 | Reduced oxidative stress markers |

| Epithelial Cells | NAC-d3 | Enhanced cell viability under stress |

2. Animal Models

Research involving animal models has demonstrated that NAC-d3 can mitigate oxidative damage in various conditions, such as ischemia-reperfusion injury and neurodegenerative diseases.

- Study Example : A study on neonatal rats showed that treatment with NAC-d3 significantly improved outcomes in models of hypoxic-ischemic encephalopathy by reducing oxidative stress markers and enhancing neuroprotection .

3. Clinical Applications

NAC has been widely studied for its clinical applications, particularly in conditions characterized by oxidative stress, such as chronic obstructive pulmonary disease (COPD), polycystic ovary syndrome (PCOS), and psychiatric disorders.

- PCOS Study : In a clinical trial, women with PCOS showed significant improvements in metabolic profiles when treated with NAC compared to other standard treatments . The study highlighted improvements in insulin sensitivity and hormonal balance.

Case Studies

- Neuroprotection in Hypoxic Conditions :

- Oxidative Stress Reduction :

Propiedades

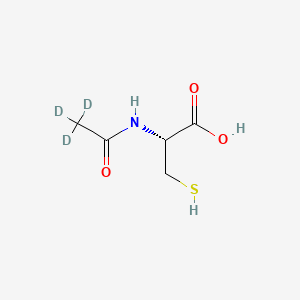

IUPAC Name |

(2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKSKIMOESPYIA-OSIBIXDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131685-11-5 | |

| Record name | (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.